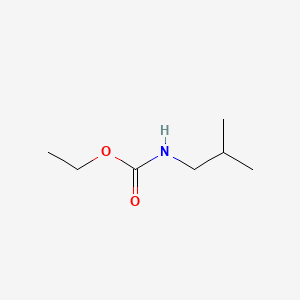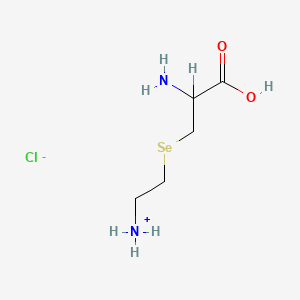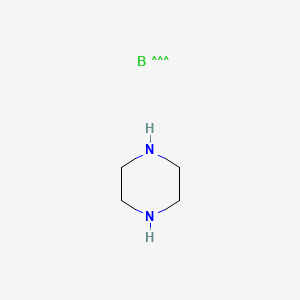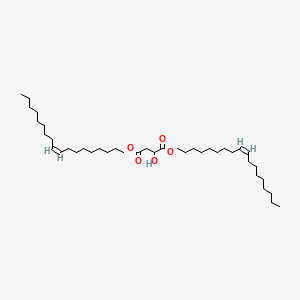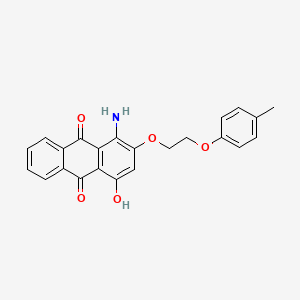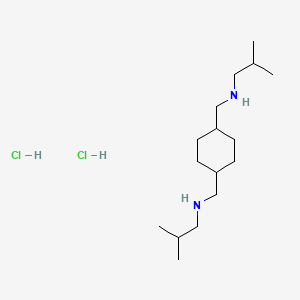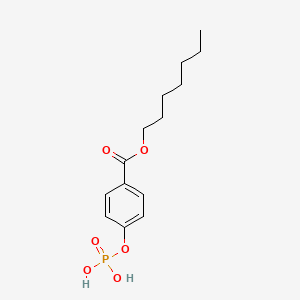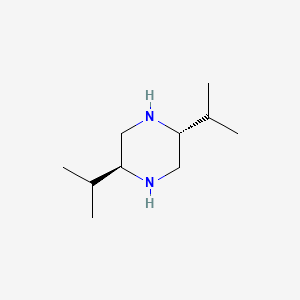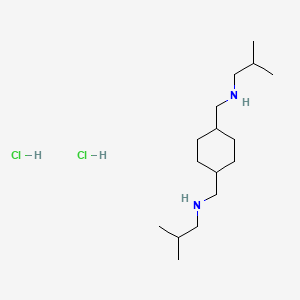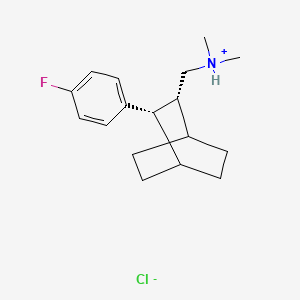
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate is a complex organic compound with a molecular formula of C40H38N4Na2O16S4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate typically involves multiple steps, starting with the preparation of the anthracene core. The amino and cyclohexylamino groups are introduced through specific substitution reactions. The disulfonate groups are added via sulfonation reactions under controlled conditions to ensure the correct positioning on the anthracene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process is carefully monitored to maintain the desired chemical structure and properties.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracenedisulfonate
- Disodium 1-amino-4-(cyclohexylamino)-9,10-dioxoanthracenedisulfonate
Uniqueness
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
72187-20-3 |
|---|---|
Molekularformel |
C20H18N2Na2O8S2 |
Molekulargewicht |
524.5 g/mol |
IUPAC-Name |
disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate |
InChI |
InChI=1S/C20H20N2O8S2.2Na/c21-18-15(32(28,29)30)9-14(22-10-4-2-1-3-5-10)16-17(18)20(24)13-8-11(31(25,26)27)6-7-12(13)19(16)23;;/h6-10,22H,1-5,21H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI-Schlüssel |
VXNHWCJPZWBSQK-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)

